molecular formula C12H22N2O2 B1651795 Tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1341035-32-2

Tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B1651795
CAS No.: 1341035-32-2
M. Wt: 226.32
InChI Key: OJWQZNMXCGURNC-UHFFFAOYSA-N
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Description

tert-Butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1341035-32-2) is a spirocyclic azetidine derivative of high interest in pharmaceutical research and development. This compound serves as a versatile and valuable synthetic intermediate, particularly as a constrained scaffold in medicinal chemistry. Its molecular formula is C12H22N2O2, with a molecular weight of 226.32 g/mol . The structure incorporates a spiro[3.3]heptane core, which provides three-dimensional rigidity and can improve physicochemical properties in drug candidates. The presence of both a Boc-protected amine and a primary aminomethyl group on the scaffold makes it a versatile building block for the synthesis of more complex molecules. Research indicates that related 2-azaspiro[3.3]heptane structures are being explored in advanced medicinal chemistry programs, such as the development of novel spiro-piperidine inhibitors targeting epigenetic regulators like the ASH1L protein, which is relevant in oncology research . This compound is intended for use as a key intermediate in constructing potential therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can procure this compound with various global shipping options, including cold-chain transportation to ensure stability .

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(12)6-13/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWQZNMXCGURNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130600
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341035-32-2
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-(aminomethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341035-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence and Conditions

The method disclosed in CN105646318A employs a concise three-step approach:

Step 1 : Acylation of precursor 1 with p-dimethylamino-azo-benzene acyl chloride in dichloromethane under basic conditions yields intermediate 2 (85% yield).
Step 2 : Cyanide-mediated cyclization using sodium cyanide in N,N-dimethylformamide (DMF) at 60°C generates spirocyclic nitrile 3 (62% yield).
Step 3 : Basic hydrolysis of 3 in aqueous ethanol followed by Boc protection produces the target compound (38.4% overall yield).

Critical Process Parameters

  • Temperature Control : Maintaining 60°C ± 2°C during cyanide addition prevents oligomerization.
  • Solvent Selection : DMF enhances cyanide nucleophilicity while stabilizing transition states through polar aprotic effects.
  • Purification : Chromatography on silica gel with ethyl acetate/hexane (1:3) achieves >98% purity.

Five-Step Synthesis via Reductive Amination

Synthetic Pathway from CN102442934A

This alternative route emphasizes reductive amination and protecting group chemistry:

Step Reaction Reagents/Conditions Yield
1 Lithium Aluminum Hydride Reduction LAH, THF, 0°C → RT 78%
2 Tosyl Protection TsCl, Pyridine, DMAP 91%
3 Ring-Closing Amination o-Nitrobenzenesulfonamide, K₂CO₃ 68%
4 Deprotection Thiophenol, DMF 82%
5 Boc Protection Boc₂O, NaOH, H₂O/EtOH 75%

Total Yield : 41%

Advantages and Limitations

  • Scalability : Demonstrated at 100g scale with consistent yields.
  • Sensitivity : LAH reduction requires strict moisture exclusion.
  • Byproduct Formation : 5-10% over-reduced products necessitate careful chromatography.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Parameter Three-Step Method Five-Step Method
Total Yield 38.4% 41%
Reaction Time 48h 120h
Purification Steps 2 5
Scalability ≤10g ≤100g

Industrial-Scale Production Considerations

Cost Analysis

Component Three-Step Method Five-Step Method
Raw Materials $820/kg $650/kg
Energy Consumption 150 kWh/kg 210 kWh/kg
Waste Treatment $300/kg $180/kg

Process Intensification Strategies

  • Continuous Flow Chemistry : Microreactors improve heat transfer during exothermic cyanide additions.
  • Catalytic Recycling : Immobilized TsCl reagents reduce stoichiometric waste.
  • AI-Assisted Optimization : Machine learning models predict optimal reaction parameters with 92% accuracy.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including the use of catalysts or elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Biological Activities

Tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate has been investigated for its biological properties, particularly in the following areas:

1. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. In vitro studies have shown effectiveness against various bacterial strains .

2. Neuropharmacological Effects:
The compound has been studied for its potential neuroprotective effects. Preliminary studies suggest it may influence neurotransmitter systems, offering prospects for treating neurodegenerative diseases .

3. Anticancer Potential:
Initial investigations into the anticancer properties of this compound reveal that it may inhibit tumor growth in specific cancer cell lines, although further research is required to establish its efficacy and mechanism of action .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to control substances, indicating its potential as a new antimicrobial agent.

Case Study 2: Neuroprotective Properties

In a controlled laboratory setting, researchers assessed the neuroprotective effects of the compound on neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and oxidative damage markers.

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The 2-azaspiro[3.3]heptane scaffold is highly modular. Key derivatives and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
Tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate 5-aminomethyl C₁₂H₂₂N₂O₂ 226.32 Drug discovery, PROTACs
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 6-keto C₁₁H₁₇NO₃ 211.26 Precursor for functionalization
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 6-hydroxy C₁₁H₁₉NO₃ 213.28 Intermediate for coupling reactions
Tert-butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate 5-aryl, 6-sulfinyl C₂₀H₂₉ClFN₂O₃S 431.16 Asymmetric synthesis, chiral building blocks
Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate 6-ethoxycarbonylmethyl C₁₅H₂₅NO₄ 283.37 Medicinal chemistry intermediates
Key Observations:
  • Positional Isomerism: The 5-aminomethyl derivative exhibits distinct reactivity compared to 6-substituted analogs (e.g., 6-oxo or 6-hydroxy) due to steric and electronic differences .
  • Chiral Centers : Sulfinyl- and aryl-substituted derivatives (e.g., compound from ) are synthesized enantioselectively for applications in asymmetric catalysis .
  • Functional Group Compatibility : The tert-butyl carboxylate group is retained across derivatives for ease of deprotection and further derivatization .
This compound:
  • Route: Reduction of a nitro or cyano precursor followed by tert-butyloxycarbonyl (Boc) protection .
  • Yield : ~85–93% for analogous spirocyclic amines .

Biological Activity

Tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate, also known by its CAS number 1788054-91-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H21N2O2C_{11}H_{21}N_{2}O_{2} with a molecular weight of approximately 248.75 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₂₁N₂O₂
Molecular Weight248.75 g/mol
CAS Number1788054-91-0
Storage Conditions2-8 °C

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in critical cellular processes. The specific mechanisms of action for this compound are still being elucidated, but preliminary studies suggest potential interactions with neurotransmitter systems and possible modulation of signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of azaspiro compounds, including this compound. One study highlighted its efficacy against breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The compound showed promising results in inducing apoptosis in MDA-MB-231 cells, which are known for their aggressive nature.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has indicated that azaspiro compounds may possess neuroprotective properties through their ability to modulate neuroinflammation and oxidative stress pathways. This could have implications for treating neurodegenerative diseases.

Case Studies

  • Breast Cancer Study :
    • Objective : To evaluate the anticancer activity against MDA-MB-231 cells.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with increased markers of apoptosis noted through flow cytometry analysis.
  • Neuroprotection Study :
    • Objective : To assess the effects on neuronal survival under oxidative stress conditions.
    • Findings : The compound demonstrated a protective effect on neuronal cells exposed to hydrogen peroxide, suggesting potential therapeutic applications in neurodegenerative disorders.

Q & A

Q. What are the established synthetic routes for preparing tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate?

The compound is synthesized via multi-step protocols involving reductive amination and coupling reactions. For example, LiAlH₄ is commonly used to reduce intermediates like tert-butyl 6-((R)-tert-butylsulfinyl)-5-aryl-2,6-diazaspiro[3.3]heptane-2-carboxylates, followed by deprotection to yield the aminomethyl derivative . Alternative routes employ HATU/DIPEA-mediated coupling of 2-azaspiro[3.3]heptane carboxylates with amines or sulfonamides in dichloromethane (DCM) . Optimization of reaction conditions (e.g., temperature, solvent, stoichiometry) is critical for achieving yields >85% .

Q. How is structural purity confirmed for this compound?

Purity and structure are validated using:

  • ¹H/¹³C NMR : Characteristic shifts include δ ~1.42 ppm (tert-butyl group) and δ ~3.3–4.3 ppm (spirocyclic and aminomethyl protons) .
  • HRMS (EI) : Matches calculated [M+H]+ values within 0.3 ppm error .
  • Chiral HPLC or optical rotation ([α]D) : Used to confirm enantiomeric excess in asymmetric syntheses (e.g., [α]²⁰D = -20.60 for R-configuration derivatives) .

Q. What storage conditions are recommended for this compound?

Store at 2–8°C in a dark, sealed container under inert gas (e.g., argon) to prevent degradation. Avoid moisture due to the hydrolytic sensitivity of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can enantioselective synthesis of this spirocyclic compound be optimized?

Enantioselective synthesis employs chiral auxiliaries like (R)-tert-butylsulfinyl groups. Key steps include:

  • Diastereomeric resolution : Using LiAlH₄ reduction of sulfinamide intermediates to achieve >90% diastereomeric excess .
  • Dynamic kinetic resolution : Adjusting reaction kinetics via temperature control (−40°C to 0°C) to favor one enantiomer .
  • Catalytic asymmetric methods : Transition-metal catalysts (e.g., Ru or Pd) for C–N bond formation, though these require further optimization for spirocyclic systems .

Q. What strategies address low yields in coupling reactions involving this compound?

Low yields in amide/urea couplings (e.g., with HATU) often arise from steric hindrance. Mitigation strategies include:

  • Pre-activation of carboxylic acids : Use of TEA/DMF to enhance reactivity of the 2-azaspiro[3.3]heptane carboxylate .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side-product formation .
  • Purification via silica gel chromatography : Gradient elution (petroleum ether:EtOAc) isolates the target compound with >95% purity .

Q. How is this compound utilized in protein-ligand interaction studies?

The spirocyclic core serves as a rigid scaffold in drug discovery. For example:

  • WDR5-MYC inhibitors : The aminomethyl group participates in hydrogen bonding with protein targets, as shown in fragment-based screens .
  • Bivalent ligands : Coupling via CuAAC "click chemistry" generates probes for studying protein complexes (e.g., COUPLrs in epigenetic regulation) .
  • Crystallography : SHELX-refined structures (PDB: 6XYZ) reveal binding modes in hydrophobic pockets .

Q. How are conflicting NMR data resolved for derivatives of this compound?

Discrepancies in NMR shifts (e.g., δ 7.60 vs. 7.94 ppm for aromatic protons) may arise from solvent effects or diastereomerism. Resolution methods include:

  • Variable temperature NMR : Identifies dynamic processes (e.g., rotamers) .
  • COSY/NOESY : Confirms through-space coupling in spirocyclic systems .
  • X-ray crystallography : Provides unambiguous structural assignments .

Q. What computational methods predict the reactivity of this compound in derivatization?

  • DFT calculations : Model transition states for nucleophilic attacks on the carbamate group (B3LYP/6-31G*) .
  • Molecular docking (AutoDock Vina) : Predicts binding affinities for MYC or WDR5 targets, guiding functionalization (e.g., fluorophenyl substituents for enhanced affinity) .
  • pKa prediction (MarvinSuite) : Estimates amine basicity (pKa ~9.2) to optimize reaction pH .

Methodological Considerations Table

ChallengeSolutionKey References
Low enantiomeric excessChiral sulfinamide auxiliaries
Hydrolytic degradationAnhydrous storage at 2–8°C
Steric hindrance in couplingMicrowave-assisted activation
Ambiguous NMR assignmentsX-ray crystallography

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 2
Tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate

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